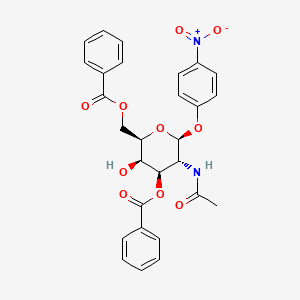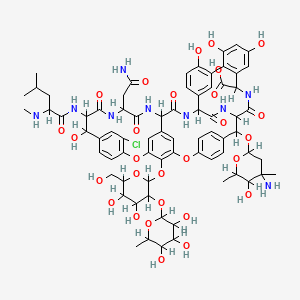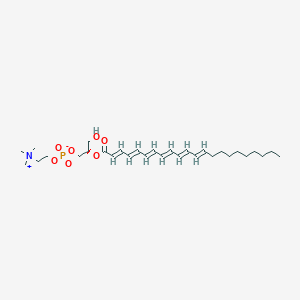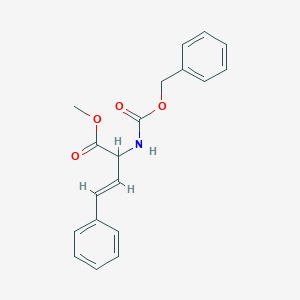
GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galanin Message Associated Peptide (GMAP) is a significant component of the galanin peptide family, which encompasses various biologically active peptides including galanin itself, GMAP, galanin-like peptide (GALP), and alarin. These peptides are known for their diverse biological actions mediated through interactions with galanin receptors, which are G-protein-coupled receptors. This family of peptides plays a crucial role in numerous physiological and pathological processes, indicating their potential therapeutic significance in conditions like epilepsy, Alzheimer's disease, and diabetes (Lang, Gundlach, & Kofler, 2007).
Synthesis Analysis
The synthetic approach towards GMAP and related peptides has been explored to understand their structure-activity relationship and receptor interactions. One study synthesized a chimeric peptide recognized by both galanin and neuropeptide Y receptors, illustrating the complex synthesis strategies employed to study the peptide's biological functions and receptor binding properties (Arvidsson et al., 1993).
Molecular Structure Analysis
Molecular structure analysis, particularly through techniques like 2D 1H-NMR, has provided insights into the conformational properties of GMAP and its analogues. These studies highlight the peptide's ability to adopt specific structures that facilitate receptor binding and biological activity, contributing to our understanding of its functional mechanisms (Arvidsson et al., 1993).
Chemical Reactions and Properties
The chemical properties of GMAP and related peptides, including their reactivity and interactions with receptors, are fundamental to their biological functions. Research into the synthetic peptide GALA, for example, has shed light on how peptide design can influence membrane interaction and drug delivery applications, although GALA is not directly related to GMAP, it provides context on peptide design principles (Li, Nicol, & Szoka, 2004).
Physical Properties Analysis
The physical properties, such as solubility, stability, and conformational flexibility of GMAP, are critical for its biological efficacy. Studies using NMR and CD spectroscopy have explored the conformational dynamics of GMAP and its analogues, providing a basis for understanding how these physical properties impact receptor interaction and biological activity (Carpenter et al., 1999).
Chemical Properties Analysis
The chemical characteristics of GMAP, including its amino acid composition, post-translational modifications, and receptor binding affinities, are integral to its function. The design and synthesis of chimeric peptides have been instrumental in dissecting the roles of different segments of GMAP in receptor binding and activation, offering insights into the peptide's chemical properties and how they dictate its biological actions (Langel, Land, & Bártfai, 2009).
Aplicaciones Científicas De Investigación
Discovery and Initial Characterization
Galanin, initially identified as a novel biologically active peptide, was discovered through the detection of its C-terminal amide structure in porcine intestinal extract. It consists of 29 amino acids and exhibits the ability to contract smooth muscle preparations in rats and cause hyperglycemia in dogs (Tatemoto et al., 1983).
cDNA Library and Peptide Encoding
Research on the construction of a porcine adrenal medullary cDNA library led to the identification of clones encoding preprogalanin. These findings pointed to the encoding of a precursor protein of 123 amino acids that includes a leader sequence, a single galanin sequence, and a 59-amino acid sequence (galanin message-associated peptide, GMAP) of unknown function (Rökaeus & Brownstein, 1986).
Molecular Structure and Ligand Binding
The sequencing of the galanin and GMAP cDNA from mouse hypothalamic cDNA revealed a primary sequence with significant homology to other known GMAP sequences. This study also explored the ligand binding characteristics of synthetic mouse galanin to receptors in mouse hypothalamic membranes (Lundkvist et al., 1995).
Pharmacological Properties
The galanin antagonist M35 was studied for its effects on cultured adult mouse dorsal root ganglion neurons. M35 showed agonistic activity, enhancing neurite outgrowth, which is indicative of its potential in neuronal studies (Mahoney et al., 2003).
Influence on Spinal Cord Excitability
GMAP and its N-terminal fragment GMAP (1-30) were examined for their effects on spinal cord excitability in rats. Both the full peptide and its fragments were found to be pharmacologically active, influencing spinal nociceptive reflexes (Andell-Jonsson et al., 1997).
Variant Forms and Their Functions
Variant forms of galanin, including a N-terminally elongated form and a truncated form, were isolated from porcine brain. These findings suggested potential mechanisms for galanin's activation and inactivation (Sillard et al., 1992).
Human Galanin Structure
Research into human galanin revealed a unique structure compared to animal counterparts, with implications for its functional properties and potential species-specific actions (Evans & Shine, 1991).
Safety And Hazards
Propiedades
Número CAS |
132699-74-2 |
|---|---|
Nombre del producto |
GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE |
Fórmula molecular |
C206H326N56O64S1 |
Peso molecular |
4643.19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



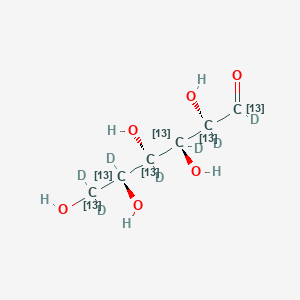
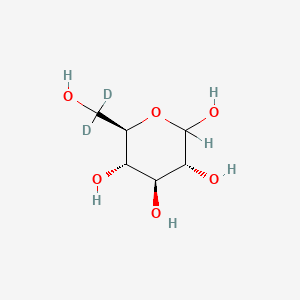
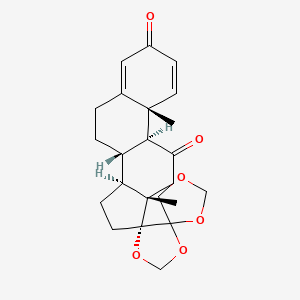
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)
